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Compound of Interest

Compound Name: Ozagrel impurity 111

Cat. No.: B15234990

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a thromboxane A2 synthase inhibitor used as an antiplatelet agent.[1] During the
synthesis and storage of active pharmaceutical ingredients (APIs) like Ozagrel, impurities can
arise from starting materials, intermediates, or degradation products. Regulatory authorities
require the identification and characterization of impurities above a certain threshold to ensure
the safety and efficacy of the drug product.[2] Nuclear Magnetic Resonance (NMR)
spectroscopy is a powerful and indispensable analytical technique for the unambiguous
structure elucidation of these impurities, providing detailed information about the molecular
framework.[3][4][5]

This application note provides a detailed protocol and analysis for the structure elucidation of a
potential Ozagrel impurity, designated as Ozagrel Impurity lll, using a combination of one-
dimensional (1D) and two-dimensional (2D) NMR techniques. Based on commercially available
reference standards, Ozagrel Impurity lll is identified as ethyl 4-methylcinnamate (CAS No.
209334-21-4).

Hypothesized Structure of Ozagrel Impurity Il

The structure of Ozagrel Impurity lll is hypothesized to be ethyl 4-methylcinnamate, with the
chemical formula C13H1602. This compound is a plausible process-related impurity,
potentially arising from the starting materials or intermediates in the synthesis of Ozagrel.
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Ozagrel Structure:
(E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)prop-2-enoic acid
Hypothesized Ozagrel Impurity lll Structure:

ethyl 4-methylcinnamate

Experimental Protocols
Sample Preparation

» Weigh approximately 5-10 mg of the isolated Ozagrel Impurity IlI.
¢ Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDClz or DMSO-de).
o Vortex the sample until fully dissolved.

o Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a
cryoprobe.

3.2.1. 1D NMR Experiments

e 1H NMR:

o

Pulse Program: zg30

Number of Scans: 16

[¢]

[¢]

Relaxation Delay (d1): 2.0 s

o

Acquisition Time: 4.0 s

o

Spectral Width: 20 ppm

e 13C NMR:
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[e]

Pulse Program: zgpg30

Number of Scans: 1024

o

[¢]

Relaxation Delay (d1): 2.0 s

[¢]

Acquisition Time: 1.5 s

[e]

Spectral Width: 240 ppm
3.2.2. 2D NMR Experiments

e COSY (Correlation Spectroscopy):

[¢]

Pulse Program: cosygpqf

Number of Scans: 2

[e]

o

Relaxation Delay (d1): 1.5 s

[¢]

Spectral Width (F1 and F2): 12 ppm

e HSQC (Heteronuclear Single Quantum Coherence):

[e]

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

o

[¢]

Relaxation Delay (d1): 1.5 s

o

Spectral Width (F2): 12 ppm

[e]

Spectral Width (F1): 165 ppm
o« HMBC (Heteronuclear Multiple Bond Correlation):
o Pulse Program: hmbcgpndqgf

o Number of Scans: 8
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o Relaxation Delay (d1): 1.5s

o Spectral Width (F2): 12 ppm

o Spectral Width (F1): 200 ppm

Data Presentation and Interpretation

The following tables summarize the expected quantitative NMR data for the hypothesized

structure of Ozagrel Impurity Ill (ethyl 4-methylcinnamate).

H NMR Data (500 MHz, CDCl3)

: . Coupling
Proton Chemical Shift o _
_ Multiplicity Constant (J, Integration
Assignment (3, ppm)
Hz)
H-7 ~7.65 d ~16.0 1H
H-2, H-6 ~7.45 d ~8.0 2H
H-3, H-5 ~7.20 d ~8.0 2H
H-8 ~6.40 d ~16.0 1H
H-10 ~4.25 q ~71 2H
H-4 ~2.40 S - 3H
H-11 ~1.33 t ~7.1 3H
3C NMR Data (125 MHz, CDCIs)
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Carbon Assignment Chemical Shift (3, ppm)
C-9 (C=0) ~167.0
C-7 (=CH) ~144.5
C-4 ~140.0
C-1 ~131.5
C-2,C-6 ~129.5
C-3,C-5 ~128.0
C-8 (=CH) ~118.0
C-10 (-CHz-) ~60.5
C-4' (-CHs) ~215
C-11 (-CHs) ~14.3

Structure Elucidation Workflow & Correlations

The following diagrams illustrate the workflow for structure elucidation and the key correlations
observed in the 2D NMR spectra that confirm the structure of Ozagrel Impurity IlI.
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Structure Elucidation Workflow

Isolate Impurity

1D NMR Acquisition
(1H, 13C)

2D NMR Acquisition
(COSY, HSQC, HMBC)

Data Processing & Analysis

Structure Proposal

Structure Confirmation
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Key COSY and HMBC Correlations for Ozagrel Impurity 11l
H-7 H-2/6 H-4' C-2/6
OoSY OoSY MBC\HMBC
HMBC H-8 HMBC H-10 H-3/5 C-3/5 C-4
ﬁ/IBC%/IBC ABC 0SY
c-1 c-9 H-11
MBC
C10

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Elucidation of Ozagrel Impurity 11l
Structure using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15234990#nmr-spectroscopy-for-ozagrel-impurity-iii-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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